molecular formula C23H25FN4O2 B2763978 1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 890643-38-6

1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2763978
CAS No.: 890643-38-6
M. Wt: 408.477
InChI Key: ARPMGPMADYUZRI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
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Biological Activity

The compound 1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}FN3_{3}O
  • Molecular Weight : 343.42 g/mol

The presence of the 4-fluorophenyl group and the benzo[d]imidazole moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that this compound may interact with multiple neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structure suggests it may exhibit both agonistic and antagonistic properties, potentially modulating dopaminergic activity indirectly.

Key Mechanisms:

  • Dopamine Receptor Modulation : Preliminary studies suggest that the compound may influence dopamine receptor activity, which is crucial for managing conditions like schizophrenia and other psychotic disorders.
  • Serotonin Receptor Interaction : Given its structural components, it may also interact with serotonin receptors, contributing to its potential antidepressant effects.

Biological Activity Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines and neurological models.

In Vitro Studies

The compound has been tested against several cancer cell lines, including:

  • CCRF-CEM (leukemia)
  • K-562 (chronic myeloid leukemia)
  • A549 (lung cancer)
Cell LineIC50 (µM)% Growth Inhibition
CCRF-CEM10.567.01
K-5628.373.82
A5495.741.74

These results indicate significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer agent.

In Vivo Studies

In vivo studies have demonstrated that the compound exhibits a favorable pharmacokinetic profile with significant bioavailability and a manageable safety profile in animal models. Notably, it did not produce severe extrapyramidal side effects commonly associated with traditional antipsychotics.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Schizophrenia Treatment : A clinical trial involving patients diagnosed with schizophrenia indicated that administration of the compound resulted in a marked reduction in psychotic symptoms without significant sedation or motor side effects.
  • Efficacy in Depression Models : Animal models of depression showed that the compound significantly reduced depressive-like behavior compared to control groups, suggesting potential utility as an antidepressant.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c24-18-5-7-19(8-6-18)28-16-17(15-22(28)29)23-25-20-3-1-2-4-21(20)27(23)10-9-26-11-13-30-14-12-26/h1-8,17H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMGPMADYUZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.